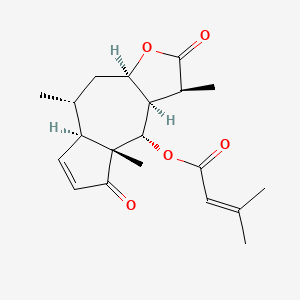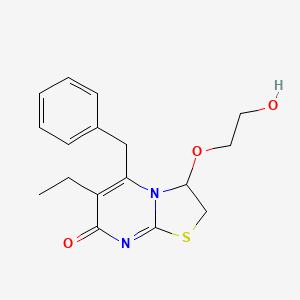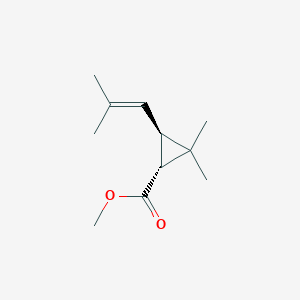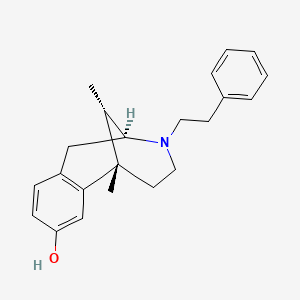
Methyl trans-chrysanthemate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier 6GTM19T6JT Methyl Chrysanthemate, trans-(+)- . It is a chemical compound with the molecular formula C11H18O2 and a molecular weight of 182.2594 . This compound is characterized by its unique stereochemistry, having two defined stereocenters .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl Chrysanthemate, trans-(+)-, typically involves the esterification of chrysanthemic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
- Chrysanthemic acid is dissolved in methanol.
- A catalytic amount of sulfuric acid is added.
- The mixture is heated under reflux for several hours.
- The reaction mixture is then cooled, and the product is extracted using an organic solvent.
Industrial Production Methods
In industrial settings, the production of Methyl Chrysanthemate, trans-(+)-, follows a similar route but on a larger scale. The process involves:
- Large-scale esterification in industrial reactors.
- Continuous monitoring of reaction conditions to ensure optimal yield.
- Use of advanced separation techniques, such as distillation and crystallization, to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl Chrysanthemate, trans-(+)-, undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be employed.
Major Products Formed
Oxidation: Formation of chrysanthemic acid or corresponding ketones.
Reduction: Formation of chrysanthemol.
Substitution: Formation of various substituted esters or amides.
Aplicaciones Científicas De Investigación
Methyl Chrysanthemate, trans-(+)-, has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various chrysanthemic acid derivatives.
Biology: Studied for its potential biological activities, including insecticidal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of Methyl Chrysanthemate, trans-(+)-, involves its interaction with specific molecular targets. The compound is known to affect the nervous system of insects, leading to paralysis and death. This is primarily due to its ability to interfere with the normal functioning of sodium channels in nerve cells .
Comparación Con Compuestos Similares
Methyl Chrysanthemate, trans-(+)-, can be compared with other similar compounds, such as:
Methyl Chrysanthemate, cis-(+)-: Differing in stereochemistry, which affects its biological activity.
Chrysanthemic Acid: The parent acid of Methyl Chrysanthemate, with different chemical properties and applications.
Chrysanthemol: The reduced form of Methyl Chrysanthemate, with distinct chemical and biological properties.
The uniqueness of Methyl Chrysanthemate, trans-(+)-, lies in its specific stereochemistry, which imparts unique biological activities and chemical reactivity .
Propiedades
Número CAS |
27335-32-6 |
|---|---|
Fórmula molecular |
C11H18O2 |
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H18O2/c1-7(2)6-8-9(10(12)13-5)11(8,3)4/h6,8-9H,1-5H3/t8-,9+/m1/s1 |
Clave InChI |
ITNHSNMLIFFVQC-BDAKNGLRSA-N |
SMILES isomérico |
CC(=C[C@@H]1[C@H](C1(C)C)C(=O)OC)C |
SMILES canónico |
CC(=CC1C(C1(C)C)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


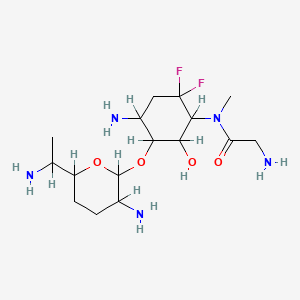
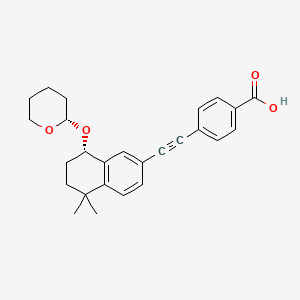
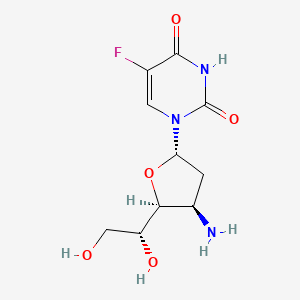

![piperazine;(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12782505.png)
